1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is a chemical compound with a complex structure It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylsulfonyl group and the dimethyl substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples are:
- 1,3-Dimethyl-5-aminopyrazole
- 1,4-Dimethyl-3-(methylsulfonyl)pyrazole
Uniqueness
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17N3O2S |
---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylsulfonylpropan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-6-7(11-12(4)8(6)10)9(2,3)15(5,13)14/h10H2,1-5H3 |
InChI Key |
WAYUUTFZONAGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(C)(C)S(=O)(=O)C)C)N |
Origin of Product |
United States |
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